molecular formula C4H4N2O2S2 B14699084 2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione CAS No. 21056-79-1

2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione

Cat. No.: B14699084
CAS No.: 21056-79-1
M. Wt: 176.2 g/mol
InChI Key: BDDJKTBQOQJYFJ-UHFFFAOYSA-N
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Description

2,3-Dithia-5,7-diazabicyclo[222]octane-6,8-dione is a bicyclic compound characterized by the presence of sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a dithiol with a diazabicyclo compound in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethyl-2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione
  • 1,4-Dimethyl-3,6-epidithio-2,5-dioxopiperazine

Uniqueness

2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione is unique due to its specific arrangement of sulfur and nitrogen atoms within a bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

21056-79-1

Molecular Formula

C4H4N2O2S2

Molecular Weight

176.2 g/mol

IUPAC Name

2,3-dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione

InChI

InChI=1S/C4H4N2O2S2/c7-1-3-6-2(8)4(5-1)10-9-3/h3-4H,(H,5,7)(H,6,8)

InChI Key

BDDJKTBQOQJYFJ-UHFFFAOYSA-N

Canonical SMILES

C12C(=O)NC(C(=O)N1)SS2

Origin of Product

United States

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